N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Substitution: The final step involves the substitution of the sulfonyl chloride with 2-methylpiperidine, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-yl)sulfonyl)benzamide
- N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
- N-(benzo[d]thiazol-5-yl)-4-((2-methylpyrrolidin-1-yl)sulfonyl)benzamide
Uniqueness
What sets N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRTHRDJDLCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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